N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a 3-chlorophenyl group
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the modulation of the target’s activity, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to form 3-chloropyridine. This intermediate can then undergo a sulfonation reaction to introduce the sulfonamide group. The final step involves the addition of the 3-chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in a variety of substituted derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-2-sulfonamide
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-4-sulfonamide
- N-[3-(3-bromophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide and 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in chemical modifications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLANMSZGBFVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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